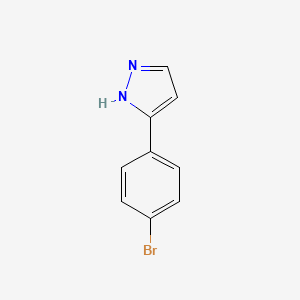
3-(4-Bromophenyl)-1H-pyrazole
Vue d'ensemble
Description
3-(4-Bromophenyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. The presence of a bromine atom on the phenyl ring at the 4-position adds to the chemical complexity and reactivity of the molecule, making it a potential candidate for various chemical transformations and applications in material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with bromophenyl groups, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The synthesis process can be influenced by various factors such as the choice of catalysts, reaction conditions, and the nature of substituents on the starting materials. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst has been reported to yield chromeno[4,3-c]pyrazol-4-one isomers . Although not directly related to 3-(4-Bromophenyl)-1H-pyrazole, this method demonstrates the synthetic strategies that can be employed to construct pyrazole cores with different substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray diffraction analysis, which provides detailed information about the crystal packing, molecular conformation, and intermolecular interactions. For example, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was elucidated using X-ray diffraction, revealing the presence of hydrogen bonds and the orientation of the phenyl rings . These structural insights are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including halogenation, alkylation, and cycloaddition, due to the presence of reactive sites such as nitrogen atoms and the aromatic ring. The reactivity can be further influenced by substituents like the bromophenyl group, which can participate in cross-coupling reactions . The chemical behavior of these compounds is often studied using spectroscopic methods such as NMR and IR spectroscopy, which provide information about the electronic environment and functional groups present in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including solvatochromic behavior, vibrational frequencies, and electronic absorption, are influenced by the molecular structure and substituents. For instance, the solvatochromic and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated in different solvents, showing variations in extinction coefficients and quantum yield . Additionally, molecular docking studies can predict the biological activity of these compounds, such as their potential as anti-neoplastic agents or enzyme inhibitors .
Applications De Recherche Scientifique
1. Synthesis, Crystal Structure, DFT Studies and Biological Activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- Summary of Application: This compound, a β-ketoenol-pyrazole, was synthesized and studied for its potential as a biomolecule. It was also screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains .
- Methods of Application: The compound was synthesized and its structure was confirmed by single crystal X-ray diffraction. The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
2. 3-(4-Bromophenyl)propionic acid
- Summary of Application: This compound is used in scientific research and has potential applications in various fields due to its chemical properties .
- Methods of Application: The compound is typically used in a laboratory setting. Its physical form is a crystalline powder .
- Results or Outcomes: The specific outcomes or results of using this compound would depend on the specific experiment or application .
3. 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Summary of Application: This compound is a new molecular building block for side-chain liquid crystal oligomers and polymers .
- Methods of Application: The compound was synthesized and its liquid crystalline behavior was studied. It exhibits a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Results or Outcomes: The new methacrylate oligomers synthesized from this compound were found to be promising materials for applications requiring ordered liquid crystal phases .
4. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Summary of Application: These derivatives were synthesized and studied for their potential antimicrobial and antiproliferative activities .
- Methods of Application: The compounds were synthesized and their structures were confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against the human breast adenocarcinoma cancer cell line (MCF7) .
- Results or Outcomes: Some of the synthesized compounds showed promising antimicrobial activity, and two compounds were found to be active against the breast cancer cell line .
5. Porphyrin-based Conjugated Organic Polymer
- Summary of Application: A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This compound has potential applications in the field of photocatalysis .
- Methods of Application: The compound was synthesized via Sonogashira coupling and its complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ .
- Results or Outcomes: The prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .
6. Electrochemically Induced Multicomponent Transformation
- Summary of Application: The electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid in n-PrOH in an undivided cell in the presence of sodium bromide was carefully investigated .
- Methods of Application: The transformation was carried out in an undivided cell in the presence of sodium bromide .
- Results or Outcomes: The results of this study could potentially lead to the development of new synthetic methods in electrochemistry .
Safety And Hazards
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDGTEBHVOKDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370834 | |
| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1H-pyrazole | |
CAS RN |
73387-46-9 | |
| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



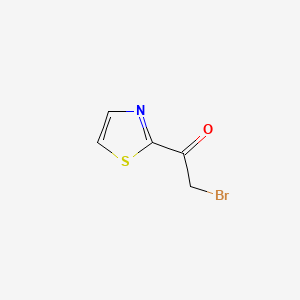
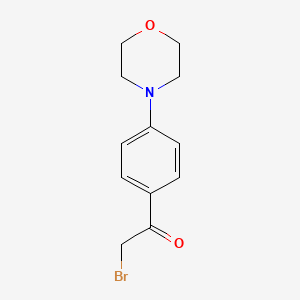
![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)
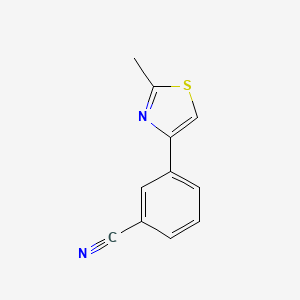
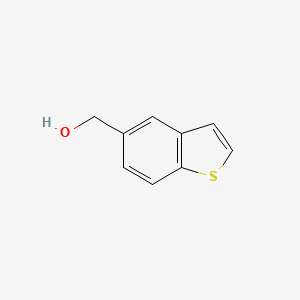

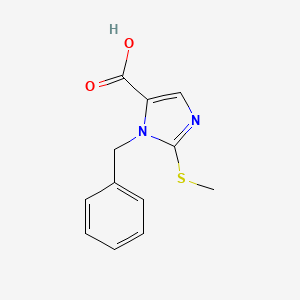
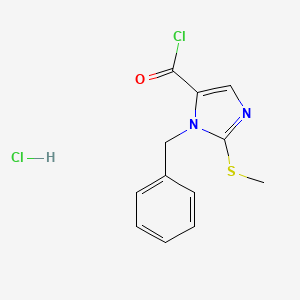
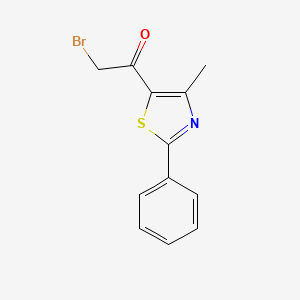
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
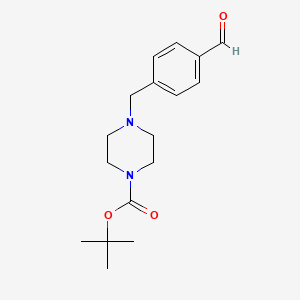
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
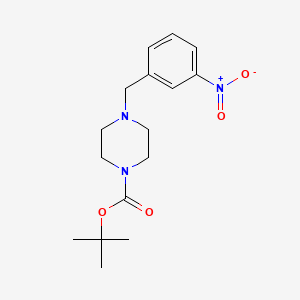
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)